1-(5-Bromo-2-furoyl)piperidine

Description

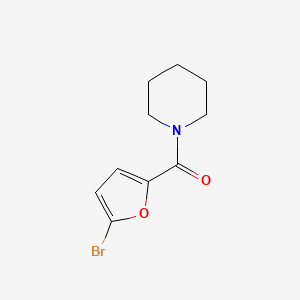

1-(5-Bromo-2-furoyl)piperidine is a synthetic piperidine derivative characterized by a brominated furoyl group attached to the piperidine nitrogen. The molecular formula is inferred to be C₁₀H₁₁BrNO₂ (assuming a furoyl substituent), with a molar mass of approximately 268–270 g/mol .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-9-5-4-8(14-9)10(13)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSKOTNVMVYOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-furoyl)piperidine typically involves the reaction of 5-bromo-2-furoic acid with piperidine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acyl chloride, which then reacts with piperidine to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-furoyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction Reactions: The carbonyl group in the furoyl moiety can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thio, and amino derivatives of the original compound.

Oxidation Reactions: Products include furanones and other oxygenated derivatives.

Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromo-2-furoyl)piperidine has been investigated for its potential therapeutic applications. The compound's structure allows it to interact with biological macromolecules, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds containing furan moieties exhibit antimicrobial properties. Studies have shown that derivatives of furan can inhibit the growth of various bacteria and fungi, suggesting that this compound could possess similar activities .

| Organism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | Moderate |

Analgesic Properties

Piperidine derivatives have demonstrated effectiveness in reducing pain responses in animal models. This suggests that this compound may also exhibit analgesic properties, warranting further investigation into its mechanism of action .

Anticancer Potential

Preliminary studies on furan-containing compounds have revealed cytotoxic effects against various cancer cell lines. These findings indicate that this compound could be explored as a potential anticancer agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure enables the formation of more complex molecules through various chemical reactions.

Reagent in Organic Synthesis

This compound is utilized as a reagent in the synthesis of other organic compounds. Its brominated furan ring enhances its reactivity, allowing for diverse synthetic pathways .

Biological Research

The compound's ability to interact with biological systems makes it valuable for research in biochemistry and pharmacology.

Enzyme Inhibition Studies

The interaction of this compound with specific enzymes can provide insights into its potential as an inhibitor or modulator of biological pathways. This aspect is crucial for understanding its mechanism of action and therapeutic potential .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli, indicating that modifications in side chains significantly affect potency .

- Analgesic Activity Assessment : Research on piperidine derivatives demonstrated their effectiveness in reducing pain responses, suggesting similar potential for this compound .

- Anticancer Investigations : Experiments assessed the cytotoxic effects of furan-containing compounds on cancer cell lines, revealing promising results that warrant further exploration into the anticancer potential of this compound .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-furoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furoyl moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperidine Nitrogen

Piperidine derivatives exhibit diverse biological activities depending on substituent groups. Key comparisons include:

Aromatic Acyl Groups

- 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP) : This AMPA receptor antagonist () features a benzodioxolylcarbonyl group. Unlike the bromo-furoyl substituent, the benzodioxole ring enhances π-π stacking with receptors but lacks halogen-mediated interactions.

- Phencyclidine (PCP): The 1-(1-phenylcyclohexyl)piperidine structure () shows analgesic and psychotomimetic effects.

Heterocyclic Acyl Groups

- The bromine and methoxy groups enhance electrophilicity, similar to 1-(5-Bromo-2-furoyl)piperidine, but the additional carboxyl group broadens reactivity .

- 5-Bromo-2-(2-methylpiperidin-1-yl)pyridine: A pyridine analog (CAS: 1220030-81-8) with a bromine atom.

Physicochemical and Pharmacokinetic Properties

*Estimated using fragment-based methods.

Key Observations :

- The furoyl group’s polarity may improve aqueous solubility relative to PCP’s cyclohexyl-phenyl group but reduce it compared to benzodioxolylcarbonyl derivatives.

Receptor Binding and Pharmacophore Compatibility

- Sigma-1 Receptor (S1R) Ligands : Piperidine derivatives with hydrophobic substituents (e.g., 1-(3-phenylbutyl)piperidine in ) show RMSD values >2.5 Å in docking studies, indicating flexible binding. Bulky groups like bromo-furoyl may occupy larger hydrophobic cavities near helices α4/α5, similar to compounds with high RMSD .

- Enzyme Inhibition : Derivatives like 1-(4-hydroxy-3-methoxybenzyl)-piperidine () inhibit α-glucosidase (IC₅₀ = 0.207 mM) via polar interactions. The bromo-furoyl group’s electron-withdrawing effects could modulate enzyme affinity but require validation .

Antimicrobial and Therapeutic Potential

- Piperidine-diones (): Symmetrical 1-(4-chlorophenyl)piperidine-2,6-diones show antimicrobial activity. The bromo-furoyl group’s asymmetry may reduce symmetry-dependent effects but introduce novel bioactivity .

- AMPA Receptor Antagonists: 1-BCP’s benzodioxolylcarbonyl group () achieves stronger receptor affinity than non-aromatic analogs. The bromo-furoyl group’s smaller size may limit steric hindrance, favoring receptor adaptation .

Biological Activity

1-(5-Bromo-2-furoyl)piperidine is a synthetic compound with the molecular formula C10H12BrNO2. It is a derivative of piperidine and features a brominated furan ring, which contributes to its unique chemical properties and biological activities. This compound has garnered interest for its potential applications in medicinal chemistry, particularly due to its interactions with various biological targets.

The synthesis of this compound typically involves the reaction of 5-bromo-2-furoic acid with piperidine under reflux conditions, often using dehydrating agents like thionyl chloride or phosphorus oxychloride to facilitate the formation of the acyl chloride. The resulting product is purified through recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and the furoyl moiety enhances its binding affinity, leading to modulation of enzyme activity or receptor signaling pathways. This compound has shown potential in enzyme inhibition studies, making it valuable in pharmacological research.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although specific mechanisms remain under investigation.

- Enzyme Inhibition : It has been reported to inhibit various enzymes, which could have implications in treating diseases where these enzymes play a critical role.

- Receptor Binding : The compound's ability to bind to certain receptors may influence physiological processes, potentially leading to therapeutic effects .

Case Studies and Research Findings

A review of available literature highlights several key findings regarding the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the activity of specific enzymes involved in metabolic pathways. For example, studies have shown that it affects the activity of acetylcholinesterase (AChE), which is crucial for neurotransmission .

- Cytotoxicity Tests : In cancer research, this compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The exact pathways through which it exerts these effects are still being elucidated but may involve oxidative stress mechanisms.

- Comparative Analysis : When compared to similar compounds such as 1-(5-Chloro-2-furoyl)piperidine, the brominated variant displays enhanced reactivity and biological effectiveness due to the larger size and electron-withdrawing nature of the bromine atom .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.